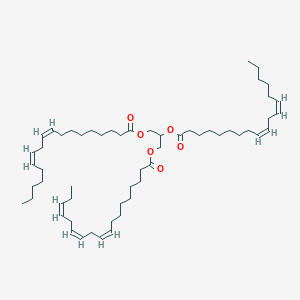![molecular formula C22H27BrN2O B3026153 N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 117994-23-7](/img/structure/B3026153.png)
N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Vue d'ensemble
Description
para-Bromofentanyl: is an opioid analgesic drug that is an analog of fentanyl. It has been sold as a designer drug and was first identified in Pennsylvania, USA, in March 2020 . The compound is known for its potent sedation and analgesic effects, similar to those of fentanyl itself .
Applications De Recherche Scientifique
Chemistry: para-Bromofentanyl is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of fentanyl analogs in various samples .
Biology and Medicine: The compound has antinociceptive activity, making it useful in pain management research. It is structurally similar to known opioids and is studied for its effects on the Mu opioid receptor .
Industry: In the pharmaceutical industry, para-Bromofentanyl is used to develop new opioid analgesics with improved properties, such as increased potency and reduced side effects .
Mécanisme D'action
Target of Action
N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, also known as p-Bromofentanyl, is an opioid analgesic drug . The primary target of p-Bromofentanyl is the Mu opioid receptor (MOR) . This receptor is primarily involved in pain perception, making Mu opioid agonists like p-Bromofentanyl potent analgesics .
Mode of Action
p-Bromofentanyl, like other opioids, works by binding to the Mu opioid receptors in the brain and spinal cord . This binding inhibits the transmission of pain signals, leading to potent sedation and analgesia . It can also cause side effects such as itching, nausea, and potentially serious respiratory depression .
Biochemical Pathways
The metabolism of p-Bromofentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These metabolic pathways are crucial for the elimination of the drug from the body.
Pharmacokinetics
Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl, the metabolism of p-bromofentanyl can be anticipated to be similar .
Result of Action
The molecular and cellular effects of p-Bromofentanyl’s action include potent sedation and analgesia, along with side effects such as itching, nausea, and potentially serious respiratory depression . These effects are similar to those of fentanyl itself .
Action Environment
Environmental factors can influence the action, efficacy, and stability of p-Bromofentanyl. It’s important to note that like other opioids, p-Bromofentanyl has a high potential for addiction and severe adverse effects, including coma and death .
Analyse Biochimique
Biochemical Properties
p-Bromofentanyl, like other fentanyl analogues, interacts with the opioid receptors in the body . These receptors are proteins that bind opioids and other pain relieving substances. The nature of these interactions involves the compound binding to the receptor, which triggers a biochemical reaction resulting in pain relief .
Cellular Effects
p-Bromofentanyl affects various types of cells, primarily nerve cells, by influencing cell signaling pathways . It impacts gene expression and cellular metabolism, leading to changes in the function of these cells .
Molecular Mechanism
The molecular mechanism of action of p-Bromofentanyl involves binding interactions with biomolecules, specifically opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of p-Bromofentanyl can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of p-Bromofentanyl can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .
Metabolic Pathways
p-Bromofentanyl is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
p-Bromofentanyl is transported and distributed within cells and tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of para-Bromofentanyl involves the use of Heck coupling, a palladium-catalyzed cross-coupling reaction. This method is efficient for functionalizing fentanyl for medicinal chemistry investigations . The synthesis starts with commercially available starting materials and involves the coupling of acrylates with bromo-fentanyl using palladium acetate (Pd(OAc)2) and 1,2-bis(diphenylphosphino)ethane (dppe) as catalysts .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: para-Bromofentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Substitution: The bromine atom in para-Bromofentanyl can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of para-Bromofentanyl with different functional groups replacing the bromine atom .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Fentanyl
- Fluorofentanyl
- Chlorofentanyl
- Other fentanyl analogs
Comparison: para-Bromofentanyl is unique due to the presence of a bromine atom in its structure, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to other fentanyl analogs, para-Bromofentanyl may have different binding affinities and potencies at the Mu opioid receptor, leading to variations in its analgesic and sedative effects .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQWNZEVFXSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036971 | |
| Record name | p-Bromofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117994-23-7 | |
| Record name | p-Bromofentanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117994237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-BROMOFENTANYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YML8X2JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
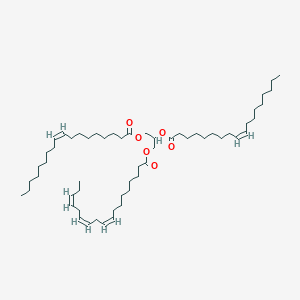
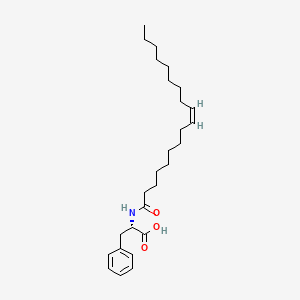
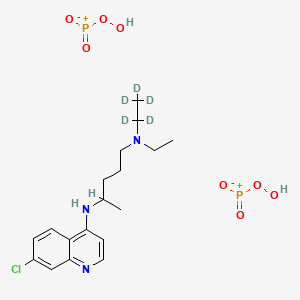
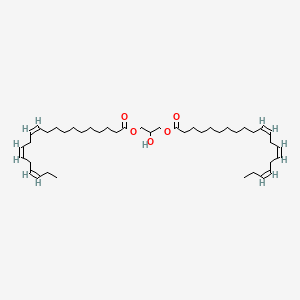
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)
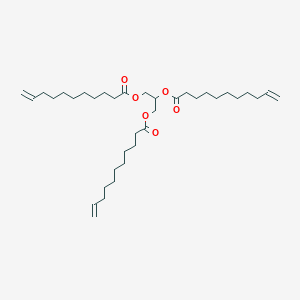
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)
![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)
